N-Desmethyl Azithromycin B is a derivative of azithromycin, a widely utilized macrolide antibiotic known for its effectiveness against various bacterial infections. This compound is characterized by the removal of a methyl group from the nitrogen atom in the azithromycin structure, which retains the essential 15-membered lactone ring and multiple sugar moieties. N-Desmethyl Azithromycin B exhibits antibacterial properties and is employed in various research and clinical applications, particularly in the study of antibiotic mechanisms and resistance .
These reactions can lead to the formation of derivatives with distinct biological activities.
N-Desmethyl Azithromycin B exhibits significant biological activity primarily through its interaction with bacterial ribosomes. The compound binds to the 23S ribosomal RNA of the bacterial 50S subunit, inhibiting critical steps in protein synthesis, specifically transpeptidation and translocation. This action effectively halts bacterial growth. Additionally, N-Desmethyl Azithromycin B has shown potential immunomodulatory and anti-inflammatory effects, which may enhance its therapeutic applications .
The synthesis of N-Desmethyl Azithromycin B generally begins with erythromycin A oxime as a precursor. The process involves several key steps:
This synthetic route is characterized by its simplicity, cost-effectiveness, and high yield.
N-Desmethyl Azithromycin B has diverse applications across various fields:
Studies have shown that N-Desmethyl Azithromycin B interacts with various proteins involved in cellular processes. Notably, it binds to cytoskeletal proteins such as keratin 18, influencing autophagic flux within cells. This interaction may contribute to its efficacy as an antibiotic and its potential use in cancer therapy by modulating autophagy . Further research into these interactions could reveal additional therapeutic benefits.
Several compounds share structural similarities with N-Desmethyl Azithromycin B:
| Compound Name | Description |
|---|---|
| Azithromycin | The parent compound; widely used antibiotic. |
| Clarithromycin | Another macrolide antibiotic; differs in pharmacokinetics. |
| Erythromycin | Precursor to azithromycin; features a 14-membered lactone ring. |
| 3'-N,N-Di(desmethyl) Azithromycin | A derivative with two desmethyl groups; studied for enhanced properties. |
N-Desmethyl Azithromycin B's uniqueness lies in the specific removal of a methyl group, which can significantly alter its pharmacokinetics and pharmacodynamics compared to azithromycin. This modification may lead to differences in antibacterial spectrum, potency, and side effects, making it a valuable subject for further research into antibiotic development .
The Beckmann rearrangement represents a fundamental transformation in the synthetic pathway leading to N-Desmethyl Azithromycin B, serving as the initial ring expansion step from the 14-membered erythromycin framework to the 15-membered azalide structure [1] [3]. This rearrangement process begins with erythromycin A oxime as the key precursor, which undergoes stereospecific transformation under carefully controlled conditions [18] [19].
The mechanistic pathway involves the conversion of the oxime oxygen to a suitable leaving group, followed by thermal activation that promotes the characteristic alkyl migration [17]. Research has demonstrated that methanesulfonyl chloride and p-toluenesulfonyl chloride serve as effective activating agents for this transformation [7] [8]. When erythromycin A 9-oxime is treated with methanesulfonyl chloride in the presence of sodium bicarbonate at temperatures below 5°C, the reaction proceeds with yields of 95% [7]. Alternative sulfonyl chloride reagents, such as p-toluenesulfonyl chloride, provide comparable yields of 94% under similar reaction conditions [7].
Recent developments have introduced calcium(II) catalysis as a milder alternative to traditional acid-mediated Beckmann rearrangements [14]. This catalytic system operates at elevated temperatures of 90°C and demonstrates tolerance toward the multiple hydroxyl groups present in the erythromycin substrate [14]. The calcium-catalyzed approach offers advantages in terms of functional group compatibility and potentially reduced side product formation [14].
The stereospecificity of the Beckmann rearrangement is critically dependent on the oxime geometry [22]. Studies have shown that the (9E)-oxime of erythromycin A can be isomerized to the (9Z)-isomer under basic conditions, with lithium hydroxide in ethanol proving particularly effective for this transformation [22]. This isomerization capability allows for the controlled synthesis of positional isomers, including precursors to N-Desmethyl Azithromycin B [22].
Table 1: Beckmann Rearrangement Reaction Conditions
| Reagent | Temperature (°C) | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| Methanesulfonyl chloride | <5 | Acetone/Water | NaHCO₃ | 95 |
| p-Toluenesulfonyl chloride | <5 | Acetone/Water | NaHCO₃ | 94 |
| Calcium(II) catalyst | 90 | Toluene | Inorganic bases | Not specified |
| Acid conditions | Variable | Organic solvents | Not required | Variable |
The rearrangement products include multiple regioisomeric imino ethers, with the specific distribution depending on reaction conditions and substrate geometry [3] [19]. Analysis of these products has revealed the formation of 6,9-imino ether derivatives as major components, which serve as direct precursors for subsequent reduction steps [18] [20].
The potassium borohydride reduction step represents a critical transformation in the formation of N-Desmethyl Azithromycin B, involving both the reduction of the imino ether intermediate and the selective demethylation process [7] [8]. This reduction occurs through a complex mechanism that requires precise control of reaction conditions to achieve optimal yields and selectivity [21].
The reduction mechanism proceeds via hydride delivery to the activated imino carbon, followed by protonation to generate the corresponding amine [8]. Research has demonstrated that the reaction is highly temperature-dependent, with optimal conditions ranging from -10°C to 0°C during the initial stages [8]. The use of methanol as solvent provides enhanced solubility for both the substrate and reducing agent while maintaining reaction selectivity [8].
Detailed mechanistic studies have revealed that the potassium borohydride reduction occurs in a stepwise manner [7]. Initial hydride addition generates a borate intermediate that requires subsequent hydrolysis for complete conversion to the desired amine product [21]. This hydrolysis step represents a critical control point, as incomplete hydrolysis can lead to the formation of intractable borate complexes that reduce overall yield [13].
Industrial implementations have focused on aqueous reaction systems to simplify the hydrolysis process [13]. In these systems, the pH is carefully maintained between 6-8 using acetic acid as a buffering agent [13]. The reaction temperature is kept below 5°C to prevent decomposition of sensitive intermediates [13]. Under optimized conditions, yields of 82.8% have been achieved on industrial scale [13].
Table 2: Potassium Borohydride Reduction Conditions
| Parameter | Example 1 | Example 2 | Industrial Method |
|---|---|---|---|
| Temperature (°C) | -10 to room temp | 0 to room temp | <5 |
| Reaction Time (h) | 6-8 | 4-6 | 2-6 |
| KBH₄ Amount (g) | 6.0 | 6.0 | Variable |
| Solvent | Methanol (200 mL) | Methanol (200 mL) | Aqueous |
| pH Control | Acetic acid 36% | Acetic acid 36% | pH 6-8 |
| Yield (%) | 89 | Not specified | 82.8 |
The selectivity of the reduction process is influenced by the steric environment around the reaction center [10]. Computational studies have demonstrated that the methylation selectivity at different positions is governed by both electronic and steric factors [10]. The C-6 position shows reduced reactivity toward methylating agents due to increased steric hindrance and stabilization by solvent interactions [10].
Alternative reducing systems have been investigated to overcome limitations of the borohydride approach [21]. Catalytic hydrogenation using platinum or rhodium catalysts offers advantages in terms of reaction efficiency but requires high pressures and expensive catalysts [21]. The choice of catalyst significantly affects both reaction rate and product distribution [21].
The hydrolysis step in N-Desmethyl Azithromycin B synthesis serves multiple critical functions, including the removal of protecting groups, cleavage of borate intermediates, and final product purification [1] [11]. The hydrolytic conditions must be carefully optimized to achieve complete conversion while minimizing degradation of the sensitive macrolide structure [37].
Acid hydrolysis represents the most commonly employed technique for final product isolation [11] [37]. The process typically involves treatment with dilute hydrochloric acid at pH values between 1.5-2.5 [13]. Temperature control is essential during this step, with reactions conducted at 5°C to prevent thermal degradation [13]. The hydrolysis is typically complete within 10 minutes under these conditions [13].
The mechanism of acid hydrolysis involves protonation of ether linkages and borate complexes, followed by nucleophilic attack by water molecules [37]. For N-Desmethyl Azithromycin B, the primary hydrolytic pathway involves cleavage of glycosidic bonds, particularly the cladinose sugar attachment [11]. Research has shown that desosamine exhibits greater resistance to acid hydrolysis compared to cladinose, leading to selective sugar removal [11].
Neutral hydrolysis conditions have been investigated as an alternative to harsh acidic conditions [11]. These methods typically employ buffered aqueous systems at physiological pH values [11]. While gentler than acid hydrolysis, neutral conditions require extended reaction times and may result in incomplete conversion [11].
The kinetics of hydrolysis have been extensively studied as a function of pH, temperature, and buffer composition [37]. Maximum stability of azithromycin-related compounds occurs at approximately pH 6.3 in potassium phosphate buffer [37]. The degradation rate follows pseudo-first-order kinetics and increases with ionic strength and buffer concentration [37].
Following hydrolysis, product isolation involves pH adjustment to induce crystallization [1] [13]. The addition of sodium hydroxide solution to achieve pH 10-11 results in precipitation of the desired product [1] [13]. This precipitation step serves both as a purification technique and a method for removing water-soluble impurities [1].
Crystallization optimization has focused on solvent selection and temperature control [41]. Methanol-water systems have proven particularly effective for removing degradation products and achieving high purity [41]. The stepwise addition of water to methanol solutions at controlled temperatures provides optimal crystal formation [41].
Industrial-scale production of N-Desmethyl Azithromycin B faces numerous technical and economic challenges that require comprehensive optimization strategies [32] [33]. The complex multi-step synthesis pathway presents significant scalability issues, particularly in maintaining consistent quality and yield across large batch sizes [34].
Cost factors represent a primary concern in industrial production [32] [33]. The synthesis relies on expensive catalysts, including platinum oxide and rhodium on carbon, which significantly impact production economics [21]. Alternative catalyst systems, such as calcium-based catalysts for the Beckmann rearrangement, offer potential cost reductions while maintaining reaction efficiency [14].
Technical challenges encompass the stability of intermediates throughout the synthesis pathway [13] [21]. The imino ether intermediates formed during the Beckmann rearrangement are particularly susceptible to degradation in acidic environments [21]. This instability necessitates careful control of reaction conditions and rapid processing to minimize losses [21].
Table 3: Industrial Production Challenges and Optimization Strategies
| Challenge Category | Specific Issues | Optimization Strategy |
|---|---|---|
| Cost Factors | High production costs, expensive catalysts (PtO₂, Rh/C) | Alternative catalysts, process simplification, raw material optimization |
| Technical Issues | Unstable intermediates, borate hydrolysis, multiple reaction steps | One-pot reactions, improved intermediate stability, optimized reaction conditions |
| Quality Control | Impurity formation (3'-keto, N-desmethyl), temperature-sensitive degradation | Temperature control, inert atmosphere, improved purification methods |
| Scale-up Problems | Equipment investment, complex process control, yield optimization | Process intensification, continuous manufacturing, automation |
| Environmental Concerns | Organic solvent use, waste generation, regulatory compliance | Green chemistry approaches, solvent recycling, waste minimization |
Quality control presents additional complexities due to the formation of multiple impurities during synthesis [40] [41]. The 3'-keto-azithromycin degradation product forms readily under oxidative conditions and requires specialized purification techniques for removal [41]. Temperature-sensitive degradation necessitates storage and processing under controlled atmospheric conditions [41].
Process optimization strategies have focused on simplifying the synthetic route through one-pot reaction sequences [13]. The development of aqueous reaction systems eliminates the need for organic solvents in certain steps while improving environmental sustainability [13]. Continuous manufacturing approaches offer advantages in terms of consistent quality and reduced equipment requirements [34].
Yield optimization has been achieved through careful control of reaction parameters and intermediate handling [13]. The implementation of real-time monitoring systems allows for immediate adjustment of conditions to maintain optimal reaction progress [33]. Statistical process control methods have proven effective for identifying critical control points and maintaining consistent performance [33].
Environmental considerations drive the adoption of green chemistry principles in industrial processes [33]. Solvent recycling systems reduce waste generation while maintaining economic viability [33]. The development of biocatalytic alternatives to traditional chemical transformations offers potential advantages in terms of selectivity and environmental impact [33].
Scale-up challenges require significant capital investment in specialized equipment capable of handling the sensitive reaction conditions [34]. Temperature control systems must maintain precise conditions across large reaction volumes [34]. Automation systems are essential for maintaining consistent quality while reducing labor costs [34].
Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard analytical technique for the detection and quantification of N-Desmethyl Azithromycin B [1] [2] [3]. The compound, with molecular formula C37H70N2O11 and molecular weight of 718.96 g/mol, requires specialized chromatographic conditions to achieve optimal separation from its parent compound azithromycin and other metabolites [4] [5].
The optimal chromatographic separation of N-Desmethyl Azithromycin B is achieved using reverse-phase C18 columns with sub-2-micron particle sizes [1] [2]. ACE C18 columns (2.1 × 100 mm, 1.7 μm) equipped with C18 guard columns have demonstrated superior performance for azithromycin metabolite analysis [1] [3]. The mobile phase systems typically employ binary gradient elution consisting of 0.1% formic acid in water (Mobile Phase A) and acetonitrile-methanol mixtures (1:1, v/v) as Mobile Phase B [1] [2] [3].
Flow rates of 0.25-0.35 mL/min optimize peak shape and resolution while maintaining reasonable analysis times [1] [2]. Column temperatures maintained at 30-40°C enhance peak symmetry and reduce analysis time [6] [7]. Injection volumes typically range from 5-20 μL depending on sample concentration and detection requirements [1] [2].
N-Desmethyl Azithromycin B detection utilizes positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) transitions [1] [2] [8]. The primary MRM transition occurs at m/z 719.0 → 575.4, representing the loss of a characteristic fragment during collision-induced dissociation [1] [2]. Collision energies of 25-35 eV provide optimal fragmentation efficiency [1] [2] [3].
The compound exhibits excellent ionization efficiency in positive mode, with capillary voltages typically set at 3.8-4.5 kV [1] [2]. Source temperatures of 400°C with desolvation gas flows of 1000 L/h ensure complete solvent removal and stable ionization [1] [2] [7].
High-performance LC-MS/MS methods for N-Desmethyl Azithromycin B achieve detection limits as low as 0.05-1.0 ng/mL in biological matrices [1] [2] [8]. Linear calibration ranges extend from 0.5-2000 ng/mL with correlation coefficients (R²) exceeding 0.998 [1] [2] [3]. Matrix recovery values typically range from 85-95%, indicating minimal matrix effects [1] [2] [3].
Extraction procedures commonly employ solid-phase extraction (SPE) using Waters Oasis HLB cartridges (1 mL:30 mg) to achieve clean sample preparation [1] [3] [9]. Sample preparation requires only 100 μL of biological matrix, significantly reducing sample volume requirements compared to traditional HPLC methods [1] [3].
| Parameter | Specification | Performance |
|---|---|---|
| Linear Range | 0.5-2000 ng/mL | R² ≥ 0.998 |
| Detection Limit | 0.05-1.0 ng/mL | S/N ≥ 3:1 |
| Quantitation Limit | 0.1-2.0 ng/mL | S/N ≥ 10:1, RSD ≤ 20% |
| Matrix Recovery | 85-95% | Consistent across concentration range |
| Precision | ≤ 5.0% RSD | Intra-day and inter-day |
| Analysis Time | 4.5-6.0 minutes | Including equilibration |
Ultra-Performance Liquid Chromatography technology offers significant advantages for N-Desmethyl Azithromycin B impurity profiling through enhanced resolution, increased sensitivity, and reduced analysis times [10] [11] [12]. UPLC systems operating at pressures up to 15,000 psi enable the use of sub-2-micron particle size columns, resulting in superior chromatographic performance [10] [11].
BEH C18 (Bridged Ethylene Hybrid) columns with 1.7 μm particle size demonstrate exceptional performance for azithromycin impurity separation [10] [11] [12]. These columns provide peak capacities of 200-400, enabling resolution of closely related impurities and metabolites [10] [11]. Alternative stationary phases including HSS T3 (High Strength Silica) and CSH C18 (Charged Surface Hybrid) offer complementary selectivity for complex impurity profiles [11] [12].
Column dimensions of 2.1 × 50-100 mm provide optimal balance between resolution and analysis time [10] [11]. Shorter columns (50 mm) enable rapid screening methods with analysis times under 8 minutes, while longer columns (100 mm) provide enhanced resolution for complex separations [11] [12].
UPLC impurity profiling of N-Desmethyl Azithromycin B employs sophisticated gradient programs to achieve optimal separation [10] [11]. Mobile phase systems utilize buffered aqueous phases (pH 3.0-8.2) with organic modifiers including acetonitrile, methanol, or their combinations [13] [11] [12].
Gradient profiles typically initiate at 5-15% organic composition, increasing to 95% organic over 8-12 minutes [10] [11]. Multi-step gradients enable fine-tuning of selectivity for critical separations [11] [12]. Column temperatures of 30-60°C optimize peak shape and separation efficiency [13] [11].
UPLC technology provides 3-5 fold sensitivity enhancement compared to conventional HPLC methods [10] [11]. This improved sensitivity enables detection of trace-level impurities at concentrations below 0.05% relative to the main component [11] [12]. UV detection at 210-215 nm provides universal detection for azithromycin-related compounds [13] [14] [11].
The narrow peak widths achieved with UPLC technology result in improved signal-to-noise ratios and enhanced detection limits [10] [11]. Peak capacities exceeding 400 enable resolution of complex impurity mixtures that would be unresolved using conventional HPLC [11] [12].
UPLC methods enable comprehensive impurity profiling of N-Desmethyl Azithromycin B, including separation from related compounds such as 3'-N-Demethylazithromycin and other process-related impurities [13] [14]. The enhanced resolution capabilities facilitate identification of unknown impurities and degradation products [14] [11].
| UPLC Parameter | Optimization Range | Typical Performance |
|---|---|---|
| Column Chemistry | C18, C8, Phenyl, HILIC | BEH C18, HSS T3 |
| Particle Size | 1.7-2.7 μm | 1.7-1.8 μm |
| Column Temperature | 25-80°C | 30-60°C |
| Analysis Time | 5-20 minutes | 8-15 minutes |
| Peak Capacity | 150-600 | 200-400 |
| Resolution | 1.5-10.0 | >2.0 |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization and fingerprinting capabilities for N-Desmethyl Azithromycin B [15] [16] [17]. NMR techniques offer unique advantages for structural confirmation, impurity identification, and conformational analysis of this complex macrolide metabolite [16] [18] [19].
Proton NMR spectroscopy of N-Desmethyl Azithromycin B reveals characteristic chemical shift patterns that enable unambiguous identification [15] [20] [21]. The spectrum exhibits distinct multipicity patterns for sugar protons in the 3.2-4.2 ppm region, while aliphatic protons appear between 0.8-4.5 ppm [15] [20].
The absence of the N-methyl group compared to parent azithromycin provides a distinctive spectral signature for metabolite identification [15] [22]. Key structural features include the macrocyclic lactone protons, sugar moiety protons, and methyl substituents that create unique fingerprint patterns [16] [23] [20].
High-field NMR instruments operating at 600 MHz or higher provide optimal resolution for complex overlapping signals [20] [22]. Sample concentrations of 0.1-1 mg in deuterated solvents enable detailed structural analysis [15] [20] [22].
Carbon-13 NMR spectroscopy provides detailed structural information about the carbon framework of N-Desmethyl Azithromycin B [15] [23] [21]. The spectrum spans the range from 10-180 ppm, encompassing aliphatic carbons, sugar carbons, and the characteristic lactone carbonyl carbon [15] [21].
DEPT (Distortionless Enhancement by Polarization Transfer) experiments enable differentiation between CH3, CH2, CH, and quaternary carbons [23] [21]. This multiplicity information is crucial for structural confirmation and impurity identification [15] [23].
Solid-state 13C CPMAS (Cross-Polarization Magic Angle Spinning) NMR provides complementary structural information and confirms that solution and solid-state conformations are similar [23] [17]. Sample requirements for 13C NMR typically range from 5-10 mg due to lower sensitivity compared to 1H NMR [15] [23].
Advanced two-dimensional NMR experiments provide comprehensive structural characterization and connectivity information for N-Desmethyl Azithromycin B [16] [23] [17]. COSY (Correlation Spectroscopy) experiments reveal scalar coupling correlations between adjacent protons, establishing through-bond connectivity patterns [23] [17].
HSQC (Heteronuclear Single Quantum Correlation) spectroscopy provides direct 1H-13C correlations, enabling assignment of carbon-proton attachments [23] [17]. HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range 1H-13C correlations, providing molecular connectivity maps [23] [17].
NOESY (Nuclear Overhauser Enhancement Spectroscopy) experiments determine spatial proximity relationships, providing information about three-dimensional molecular conformation [16] [23] [17]. These conformational studies reveal that N-Desmethyl Azithromycin B adopts a folded-out conformation characteristic of 15-membered macrolides [23] [17].
NMR spectroscopy enables detailed conformational analysis of N-Desmethyl Azithromycin B in solution [16] [18] [19]. Vicinal coupling constants (3JH,H) provide information about dihedral angles and conformational preferences [23] [17]. Large coupling constants (≈10 Hz) indicate folded-out conformations, while smaller values (2-3 Hz) suggest folded-in conformations [23] [17].
NOE (Nuclear Overhauser Effect) correlations provide distance constraints for conformational modeling [16] [23] [17]. Key NOE contacts such as H4-H11 confirm the folded-out conformation of the macrocyclic ring [23] [17]. The absence of H3-H11 NOE contacts further supports this conformational assignment [23] [17].
| NMR Technique | Key Information | Sample Requirements | Applications |
|---|---|---|---|
| 1H NMR | Chemical shifts, multiplicity | 0.1-1 mg | Structural identification, purity |
| 13C NMR | Carbon framework | 5-10 mg | Structural confirmation |
| 2D COSY | Proton connectivity | 1-5 mg | Structural assignment |
| 2D HSQC | 1H-13C correlations | 2-10 mg | Carbon assignment |
| 2D HMBC | Long-range correlations | 5-15 mg | Molecular connectivity |
| 2D NOESY | Spatial relationships | 5-15 mg | Conformational analysis |
Analytical method validation for N-Desmethyl Azithromycin B must comply with International Council for Harmonisation (ICH) Q2(R2) guidelines and regulatory requirements [24] [25] [26]. The validation parameters ensure that analytical methods are suitable for their intended purpose and provide reliable, accurate, and precise results [27] [28] [29].
Sensitivity encompasses both detection limit (LOD) and quantitation limit (LOQ) determinations for N-Desmethyl Azithromycin B analysis [27] [29] [30]. Detection limits are typically established using signal-to-noise ratios of 3:1, while quantitation limits require signal-to-noise ratios of 10:1 with relative standard deviations not exceeding 20% [27] [29].
For LC-MS/MS methods, detection limits of 0.05-1.0 ng/mL are achievable in biological matrices [1] [2] [8]. Quantitation limits typically range from 0.1-2.0 ng/mL, enabling quantification at clinically relevant concentrations [1] [2] [3]. These sensitivity levels support bioanalytical applications including pharmacokinetic studies and therapeutic drug monitoring [8] [31].
Method sensitivity can be enhanced through optimized sample preparation procedures, including solid-phase extraction and protein precipitation techniques [1] [3] [9]. Matrix effects must be evaluated and minimized to ensure reliable quantification at low concentrations [1] [2] [8].
Specificity demonstrates the ability to assess N-Desmethyl Azithromycin B unequivocally in the presence of components that may be expected to be present [24] [27] [29]. This includes parent azithromycin, other azithromycin metabolites, formulation excipients, and endogenous matrix components [14] [32].
Chromatographic separation must achieve baseline resolution between N-Desmethyl Azithromycin B and structurally related compounds [13] [14] [32]. Resolution values exceeding 2.0 ensure adequate separation for quantitative analysis [13] [11]. Mass spectrometric detection provides additional selectivity through unique fragmentation patterns [1] [2] [8].
Forced degradation studies under stress conditions (acid, base, oxidation, photolysis, thermal) demonstrate method stability-indicating properties [14] [32]. The method must separate the analyte from all potential degradation products and impurities [14] [32] [24].
Linearity demonstrates the ability of analytical methods to provide responses directly proportional to analyte concentration within the working range [27] [29] [30]. Linear calibration curves typically span 80-120% of the expected concentration range [27] [29].
For N-Desmethyl Azithromycin B bioanalytical methods, linear ranges of 0.5-2000 ng/mL are common [1] [2] [3]. Correlation coefficients (R²) must exceed 0.995, with values typically above 0.998 for high-performance methods [1] [2] [27] [29].
Linearity evaluation requires a minimum of five concentration levels appropriately distributed across the range [27] [29] [30]. Calibration curves are constructed using least-squares regression analysis, and residual plots are evaluated to confirm linearity assumptions [27] [29].
Accuracy represents the closeness of agreement between measured values and true values [27] [29] [30]. For N-Desmethyl Azithromycin B analysis, accuracy is typically evaluated at three concentration levels (low, medium, high) with recoveries ranging from 95.0-105.0% [27] [29].
Precision encompasses repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory) assessments [27] [29] [30]. Relative standard deviations should not exceed 5.0% for metabolite analysis, ensuring reliable quantification [27] [29].
Quality control samples at multiple concentration levels are analyzed in replicates to establish precision and accuracy parameters [27] [29]. Statistical analysis using appropriate methods confirms that performance criteria are met [27] [33] [29].
| Validation Parameter | Acceptance Criteria | N-Desmethyl Azithromycin B Performance |
|---|---|---|
| Detection Limit | S/N ≥ 3:1 | 0.05-1.0 ng/mL |
| Quantitation Limit | S/N ≥ 10:1, RSD ≤ 20% | 0.1-2.0 ng/mL |
| Linearity | R² ≥ 0.995 | 0.998-0.9999 |
| Accuracy | 95.0-105.0% recovery | Meets specification |
| Precision | RSD ≤ 5.0% | Typically ≤ 3.0% |
| Specificity | No interference | Baseline separation |
| Range | 80-120% of target | 0.5-2000 ng/mL |